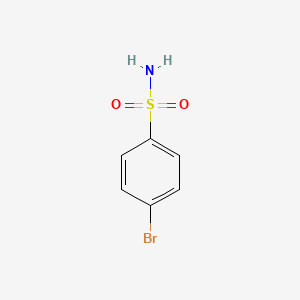

4-Bromobenzenesulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

4-bromobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrNO2S/c7-5-1-3-6(4-2-5)11(8,9)10/h1-4H,(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STYQHICBPYRHQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1S(=O)(=O)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10220373 | |

| Record name | 4-Bromobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10220373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

701-34-8 | |

| Record name | 4-Bromobenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=701-34-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromobenzenesulfonamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000701348 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Bromobenzenesulfonamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31049 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Bromobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10220373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromobenzene-1-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Synthesis of 4-Bromobenzenesulfonamide from Bromobenzene

This technical guide provides a comprehensive overview of the synthesis of this compound, a valuable intermediate in pharmaceutical and organic synthesis, starting from bromobenzene. The methodology involves a two-step process: the chlorosulfonation of bromobenzene followed by the amination of the resulting sulfonyl chloride. This document details the experimental protocols, presents quantitative data in a structured format, and illustrates the reaction pathway and experimental workflow.

Synthetic Pathway Overview

The synthesis of this compound from bromobenzene is efficiently achieved through a two-step reaction sequence. This approach is well-established and utilizes standard organic chemistry transformations.

-

Chlorosulfonation: Bromobenzene undergoes an electrophilic aromatic substitution reaction with chlorosulfonic acid to yield the key intermediate, 4-bromobenzenesulfonyl chloride.[1] The bromine atom is an ortho-, para-director, with the para product being the major isomer due to reduced steric hindrance.[2]

-

Amination (Ammonolysis): The highly reactive 4-bromobenzenesulfonyl chloride is then converted to this compound through a nucleophilic substitution reaction with ammonia.[1][3]

Reaction Pathway and Mechanism

The synthesis proceeds via an initial electrophilic aromatic substitution, followed by a nucleophilic acyl substitution.

-

Step 1: Chlorosulfonation of Bromobenzene The reaction is initiated by the formation of the electrophile, the chlorosulfonium cation (SO₂Cl⁺), from chlorosulfonic acid.[4] The aromatic ring of bromobenzene then attacks this electrophile, leading to the formation of 4-bromobenzenesulfonyl chloride.

-

Step 2: Amination of 4-Bromobenzenesulfonyl Chloride The intermediate 4-bromobenzenesulfonyl chloride possesses a highly electrophilic sulfonyl chloride group.[5][6] Ammonia, acting as a nucleophile, attacks the sulfur atom, leading to the displacement of the chloride ion and the formation of the stable sulfonamide linkage.[1]

Experimental Protocols and Data

This section provides detailed experimental procedures for each synthetic step.

Step 1: Synthesis of 4-Bromobenzenesulfonyl Chloride

This procedure involves the controlled reaction of bromobenzene with an excess of chlorosulfonic acid.[1]

Experimental Protocol:

-

In a round-bottom flask equipped with a mechanical stirrer and a gas absorption trap (to handle the evolved hydrogen chloride gas), add 290 g (165 mL, 2.49 moles) of chlorosulfonic acid.[1]

-

Cool the flask in a water bath to maintain a temperature of 12–15°C.[1]

-

Over a period of 15-20 minutes, gradually add 78.5 g (52.7 mL, 0.5 moles) of bromobenzene to the stirred chlorosulfonic acid. Ensure the temperature is maintained at approximately 15°C during the addition.[1]

-

After completing the addition, heat the reaction mixture to 60°C for two hours to drive the reaction to completion.[1]

-

Cool the resulting syrupy liquid to room temperature.[1]

-

In a well-ventilated fume hood, carefully and slowly pour the cooled mixture onto 1 kg of crushed ice with vigorous stirring.[1]

-

Collect the precipitated solid, which is the crude 4-bromobenzenesulfonyl chloride, by suction filtration.[1]

-

Wash the solid with cold water to remove residual acid.[1] The product can be used in the next step, often without further purification.

Quantitative Data for Step 1

| Parameter | Value | Reference |

| Reagents | ||

| Bromobenzene | 78.5 g (0.5 mol) | [1] |

| Chlorosulfonic Acid | 290 g (2.49 mol) | [1] |

| Reaction Conditions | ||

| Addition Temperature | 12-15°C | [1] |

| Post-addition Temperature | 60°C | [1] |

| Reaction Time | 2 hours (at 60°C) | [1] |

| Product | ||

| Compound | 4-Bromobenzenesulfonyl Chloride | [1] |

| CAS Number | 98-58-8 | |

| Molecular Weight | 255.52 g/mol | |

| Melting Point | 73-75°C |

Step 2: Synthesis of this compound

This procedure details the conversion of 4-bromobenzenesulfonyl chloride to the final product via ammonolysis.[3]

Experimental Protocol:

-

Dissolve 1.0 g (3.9 mmol) of 4-bromobenzenesulfonyl chloride in 5 mL of methanol in a 25 mL single-neck flask.[3]

-

To this solution, add 5 mL of a methanol/ammonia solution in excess.[3]

-

Stir the reaction mixture at room temperature overnight under a nitrogen atmosphere.[3]

-

Concentrate the reaction solution under reduced pressure to obtain the crude product.[3]

-

The resulting white solid is this compound.[3] The product can often be used without further purification if the reaction goes to completion.[3]

Quantitative Data for Step 2

| Parameter | Value | Reference |

| Reagents | ||

| 4-Bromobenzenesulfonyl Chloride | 1.0 g (3.9 mmol) | [3] |

| Methanol/Ammonia Solution | Excess | [3] |

| Reaction Conditions | ||

| Temperature | Room Temperature | [3] |

| Reaction Time | Overnight | [3] |

| Product | ||

| Compound | This compound | [3] |

| CAS Number | 701-34-8 | |

| Molecular Weight | 236.09 g/mol | |

| Reported Yield | ~100% (1.13 g) | [3] |

Experimental Workflow Visualization

The overall workflow from starting material to final product is outlined below.

References

- 1. benchchem.com [benchchem.com]

- 2. homework.study.com [homework.study.com]

- 3. This compound | 701-34-8 [chemicalbook.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. 4-Bromobenzenesulfonyl Chloride|Research Chemical [benchchem.com]

- 6. 3-Acetyl-4-bromobenzene-1-sulfonyl Chloride|CAS 1152558-80-9 [benchchem.com]

4-Bromobenzenesulfonamide chemical properties and structure

An In-depth Technical Guide to 4-Bromobenzenesulfonamide: Chemical Properties and Structure

Introduction

This compound is a versatile organic compound that serves as a crucial intermediate in pharmaceutical and chemical synthesis.[1] Structurally, it is a sulfonamide derivative of bromobenzene. This compound is notably recognized as a metabolite of Ebrotidine, an H2-receptor antagonist.[2][3][4] Its chemical properties, including the presence of a reactive bromine atom and a sulfonamide group, make it a valuable building block for the synthesis of more complex molecules, such as various substituted benzenesulfonamides and cobalt(III) complexes.[2][3] This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and analytical characterization for researchers, scientists, and drug development professionals.

Chemical Structure and Identifiers

The molecular structure of this compound consists of a benzene ring substituted with a bromine atom and a sulfonamide group (-SO₂NH₂) at the para position.

| Identifier | Value |

| IUPAC Name | This compound[5][6] |

| CAS Number | 701-34-8[3][4][5][6][7] |

| Molecular Formula | C₆H₆BrNO₂S[3][4][5][6][7] |

| SMILES | C1=CC(=CC=C1S(=O)(=O)N)Br[5] |

| InChI Key | STYQHICBPYRHQK-UHFFFAOYSA-N[3] |

| EC Number | 629-330-9[5] |

| PubChem CID | 69696[5] |

Physicochemical Properties

The physical and chemical properties of this compound are summarized below. The compound is typically an off-white to white solid.[1][4]

| Property | Value |

| Molecular Weight | 236.09 g/mol [3][4][5][7] |

| Melting Point | 163-167 °C[4] |

| Boiling Point | 360.7°C (estimated)[4] |

| Density | 1.80 g/cm³ (estimated)[4] |

| Water Solubility | 991.6 mg/L at 15 °C[4] |

| Solubility | Slightly soluble in DMSO and Methanol[4] |

| pKa | 9.89 ± 0.10 (Predicted)[4] |

| LogP | 1.0965[7] |

Synthesis and Reactivity

This compound is commonly synthesized from 4-bromobenzenesulfonyl chloride through ammonolysis.[8] This reaction involves the nucleophilic substitution of the chloride atom by ammonia.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established laboratory procedures.[2][4]

Materials:

-

4-Bromobenzenesulfonyl chloride

-

Methanol

-

Methanol/ammonia solution

-

25 mL single-neck flask

-

Magnetic stirrer

-

Nitrogen gas supply

-

Rotary evaporator

Procedure:

-

Dissolve 1.0 g (3.9 mmol) of 4-bromobenzenesulfonyl chloride in 5 mL of methanol within a 25 mL single-neck flask.

-

To this solution, add 5 mL of a methanol/ammonia solution in excess.

-

Seal the flask and stir the reaction mixture at room temperature overnight under a nitrogen atmosphere.

-

After the reaction is complete, concentrate the solution under reduced pressure using a rotary evaporator to remove the solvent.

-

The resulting white solid is p-bromobenzenesulfonamide. The product can be used for subsequent reactions without further purification.[2][4]

Expected Yield:

Confirmation:

-

The product can be confirmed by ion spray mass spectrometry, expecting a molecular ion peak [M*] at m/z 235.9.[2][4]

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | 701-34-8 [chemicalbook.com]

- 3. 4-溴苯磺酰胺 ≥99.0% (T) | Sigma-Aldrich [sigmaaldrich.com]

- 4. This compound CAS#: 701-34-8 [m.chemicalbook.com]

- 5. This compound | C6H6BrNO2S | CID 69696 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound, 98% 1 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 7. chemscene.com [chemscene.com]

- 8. benchchem.com [benchchem.com]

An In-depth Technical Guide to 4-Bromobenzenesulfonamide

CAS Number: 701-34-8

This technical guide provides a comprehensive overview of 4-Bromobenzenesulfonamide, a key chemical intermediate for researchers, scientists, and professionals in drug development. The document details its physicochemical properties, synthesis protocols, known applications, and safety information.

Physicochemical Properties

This compound is an off-white to white crystalline solid.[1] Its core structure consists of a benzene ring substituted with both a bromine atom and a sulfonamide group, making it a valuable building block in organic and medicinal chemistry.[2] The key physicochemical properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 701-34-8 | [3][4][5][6] |

| Molecular Formula | C₆H₆BrNO₂S | [3][4][5][6] |

| Molecular Weight | 236.09 g/mol | [3][4][5] |

| Melting Point | 163-167 °C | [3] |

| Boiling Point | 360.7 °C (estimate) | [3][7] |

| Density | 1.8000 (estimate) | [3][7] |

| Water Solubility | 991.6 mg/L (at 15 °C) | [3] |

| Solubility | Slightly soluble in DMSO and Methanol | [3][7] |

| pKa | 9.89 ± 0.10 (Predicted) | [3] |

| Appearance | White to Off-White Solid/Crystal | [1][3] |

| InChI Key | STYQHICBPYRHQK-UHFFFAOYSA-N | [3][4][5] |

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from bromobenzene. The first step is the chlorosulfonation of bromobenzene to yield the intermediate 4-bromobenzenesulfonyl chloride.[8] This intermediate is then converted to the final product via ammonolysis.[3][8]

Synthesis workflow for this compound.

Step 1: Synthesis of 4-Bromobenzenesulfonyl Chloride from Bromobenzene [8] This procedure involves an electrophilic aromatic substitution reaction.

-

Reagents and Equipment:

-

Chlorosulfonic acid (290 g, 165 mL, 2.49 moles)

-

Bromobenzene (78.5 g, 52.7 mL, 0.5 moles)

-

Round-bottomed flask with a mechanical stirrer and gas absorption trap

-

Water bath

-

-

Methodology:

-

Place 290 g of chlorosulfonic acid into the round-bottomed flask.

-

Cool the flask in a water bath to approximately 12–15°C.

-

While stirring, gradually add 78.5 g of bromobenzene over 15-20 minutes, ensuring the temperature is maintained at about 15°C. Hydrogen chloride gas will be evolved and should be handled by the gas trap.

-

After the addition is complete, continue stirring for a period to ensure the reaction goes to completion.

-

The resulting 4-bromobenzenesulfonyl chloride can then be isolated for the next step.

-

Step 2: Synthesis of this compound via Ammonolysis [3][8] This step is a nucleophilic acyl substitution where ammonia replaces the chloride on the sulfonyl group.

-

Reagents and Equipment:

-

4-Bromobenzenesulfonyl chloride (1.0 g, 3.9 mmol)

-

Methanol (5 mL)

-

Methanol/ammonia solution (5 mL, excess)

-

25 mL single-neck flask

-

Nitrogen atmosphere setup

-

Rotary evaporator

-

-

Methodology:

-

Dissolve 1.0 g of 4-bromobenzenesulfonyl chloride in 5 mL of methanol within the single-neck flask.

-

Add 5 mL of the methanol/ammonia solution to the flask.

-

Stir the reaction mixture overnight at room temperature under a nitrogen atmosphere.

-

Concentrate the reaction solution under reduced pressure using a rotary evaporator.

-

The resulting white solid is this compound (expected yield: 1.13 g, 100%).[3] The product can be confirmed by mass spectrometry (m/z 235.9 [M+]).[3]

-

Biological Activity and Applications

This compound serves primarily as a versatile pharmaceutical intermediate and a strategic building block in organic synthesis.[1][9] Its bromine atom provides a reactive site for various coupling reactions, while the sulfonamide group allows for further chemical modifications to fine-tune properties like solubility and binding affinity.[1]

-

Role in Synthesis: It is used as a reagent in the preparation of more complex molecules.[3][5] Notable examples include its use in synthesizing cobalt(III) complexes of N,R-sulfonyldithiocarbimate anions and a series of phenylethynylbenzenesulfonamides, which were investigated as potential cyclooxygenase-1/-2 (COX-1/-2) inhibitors.[5]

-

Metabolite: this compound is a known metabolite of Ebrotidine, an H₂-receptor antagonist.[3][5][7]

-

Scaffold for Drug Discovery: While specific biological data on the compound itself is limited, the broader class of benzenesulfonamide derivatives is known to exhibit a wide range of biological activities, including anticancer and antimicrobial properties.[2][10] This makes this compound a valuable scaffold for developing new therapeutic agents.[2]

Role as a scaffold in drug discovery.

Safety and Handling

This compound is classified as harmful if swallowed and may cause skin, eye, and respiratory irritation.[4] Standard laboratory safety protocols should be followed when handling this compound.

| Hazard Information | Details |

| GHS Pictogram | GHS07 (Exclamation Mark)[5] |

| Signal Word | Warning[5] |

| Hazard Statements | H302: Harmful if swallowed.[4][5] H315: Causes skin irritation.[4] H319: Causes serious eye irritation.[4] H335: May cause respiratory irritation.[4] |

| Precautionary Statements | P261: Avoid breathing dust.[4] P280: Wear protective gloves/eye protection.[4] P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell.[11] P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[11] P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4][11] |

| Recommended PPE | Dust mask (type N95), eyeshields, gloves.[5] |

This product does not contain any known or suspected endocrine disruptors.[11] For disposal, the material should be handled by a licensed chemical destruction plant and not discharged into sewer systems.[12]

References

- 1. nbinno.com [nbinno.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound | 701-34-8 [chemicalbook.com]

- 4. This compound | C6H6BrNO2S | CID 69696 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound = 99.0 T 701-34-8 [sigmaaldrich.com]

- 6. chemscene.com [chemscene.com]

- 7. This compound CAS#: 701-34-8 [m.chemicalbook.com]

- 8. benchchem.com [benchchem.com]

- 9. nbinno.com [nbinno.com]

- 10. researchgate.net [researchgate.net]

- 11. fishersci.co.uk [fishersci.co.uk]

- 12. echemi.com [echemi.com]

Physical properties of 4-Bromobenzenesulfonamide

An In-depth Technical Guide to the Physical Properties of 4-Bromobenzenesulfonamide

This technical guide provides a comprehensive overview of the core physical properties of this compound, tailored for researchers, scientists, and professionals in drug development. The document presents quantitative data in structured tables, details experimental methodologies for key physical property determination, and includes visualizations of experimental workflows and logical relationships to facilitate understanding.

Chemical Identity

This compound is a chemical compound that serves as a metabolite of the H2-receptor antagonist, ebrotidine, and is also used as a reagent in the synthesis of various chemical complexes.[1] Its fundamental identifiers are crucial for accurate documentation and research.

| Identifier | Value |

| IUPAC Name | This compound[2][3] |

| CAS Number | 701-34-8[1][2][4] |

| Molecular Formula | C₆H₆BrNO₂S[3][4][5] |

| Molecular Weight | 236.09 g/mol [1][3][4] |

| SMILES | C1=CC(=CC=C1S(=O)(=O)N)Br[2][3] |

| InChI Key | STYQHICBPYRHQK-UHFFFAOYSA-N[1][2][5] |

Tabulated Physical Properties

The physical characteristics of this compound are summarized below. These properties are essential for its handling, formulation, and application in various scientific contexts.

General and Thermal Properties

| Property | Value | Source(s) |

| Appearance | White to Off-White/Cream Solid, Powder, or Crystals | [1][5][6] |

| Melting Point | 163-167 °C | [1][2][4] |

| 160-172 °C | [5] | |

| Boiling Point | 360.7 °C (rough estimate) | [1] |

| pKa | 9.89 ± 0.10 (Predicted) | [1] |

Solubility Profile

| Solvent | Solubility | Temperature |

| Water | 991.6 mg/L | 15 °C[1] |

| DMSO | Slightly Soluble | Not Specified[1] |

| Methanol | Slightly Soluble | Not Specified[1] |

Estimated Physical Constants

| Property | Value | Source(s) |

| Density | 1.8000 (estimate) | [1] |

| Refractive Index | 1.6140 (estimate) | [1] |

Structural Information

The three-dimensional arrangement of atoms in this compound has been elucidated through single-crystal X-ray diffraction. Crystallographic data is available in the Cambridge Structural Database (CSDC), providing precise information on bond lengths, bond angles, and crystal packing.[3][7] This information is fundamental for understanding intermolecular interactions and for computational modeling studies.

Diagram 1: Relationship between molecular structure and physical properties.

Experimental Protocols

The determination of physical properties requires standardized experimental procedures to ensure accuracy and reproducibility. Below are detailed methodologies for key experiments.

References

- 1. This compound CAS#: 701-34-8 [chemicalbook.com]

- 2. This compound, 98% | Fisher Scientific [fishersci.ca]

- 3. This compound | C6H6BrNO2S | CID 69696 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. matrixscientific.com [matrixscientific.com]

- 5. L08602.03 [thermofisher.com]

- 6. Benzenesulfonamide | 98-10-2 [chemicalbook.com]

- 7. journals.iucr.org [journals.iucr.org]

Technical Guide: 4-Bromobenzenesulfonamide and its Derivatives in Research and Development

This technical guide provides an in-depth overview of 4-Bromobenzenesulfonamide, a key chemical intermediate for researchers, scientists, and professionals in drug development. The guide details its core physicochemical properties, a comprehensive experimental protocol for the synthesis of a key derivative, and insights into its pharmacological relevance, including a visualization of the associated signaling pathway.

Core Properties of this compound

This compound is a commercially available reagent used in organic synthesis, particularly in the development of pharmacologically active molecules. Its fundamental properties are summarized below.

| Property | Value | Citation(s) |

| Molecular Formula | C₆H₆BrNO₂S | [1][2] |

| Molecular Weight | 236.09 g/mol | [1] |

| CAS Number | 701-34-8 | [2] |

| Appearance | White to cream solid/powder | [3] |

| IUPAC Name | This compound | [1] |

Experimental Protocol: Synthesis of N-(4-bromobenzenesulfonyl)benzamide

This protocol details the synthesis of N-(4-bromobenzenesulfonyl)benzamide, a derivative of this compound, via N-acylation. This procedure is relevant for the creation of compound libraries for screening and development.

Materials:

-

This compound

-

Benzoyl chloride

-

Anhydrous pyridine

-

Anhydrous dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Hexanes

-

Ethyl acetate

Equipment:

-

Dry 100 mL round-bottom flask

-

Magnetic stir bar and stirrer

-

Nitrogen inlet

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plate and chamber

Procedure:

-

Reaction Setup: To a dry 100 mL round-bottom flask containing a magnetic stir bar and under a nitrogen atmosphere, add this compound (1.0 equivalent, e.g., 2.36 g, 10 mmol).[4]

-

Dissolution: Add anhydrous dichloromethane (40 mL) to the flask and stir until the solid has completely dissolved.[4]

-

Addition of Base: Add anhydrous pyridine (1.2 equivalents, e.g., 0.95 mL, 12 mmol) to the solution at room temperature.[4]

-

Addition of Acylating Agent: Cool the reaction mixture to 0°C using an ice bath.[4] Slowly add benzoyl chloride (1.1 equivalents, e.g., 1.28 mL, 11 mmol) dropwise to the stirred solution over a period of 10-15 minutes.[4]

-

Reaction: Allow the reaction mixture to warm to room temperature and continue stirring for 12-16 hours.[4]

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a 7:3 mixture of hexanes and ethyl acetate as the eluent.[4]

-

Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel.[4]

-

Extraction: Wash the organic layer sequentially with 1 M hydrochloric acid (2 x 30 mL), saturated sodium bicarbonate solution (2 x 30 mL), and brine (1 x 30 mL).[4]

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.[4]

-

Purification: The crude product can be further purified by recrystallization or column chromatography as needed.

Biological Significance and Signaling Pathway

Benzenesulfonamide derivatives are a well-established class of compounds in medicinal chemistry, with many exhibiting inhibitory activity against the cyclooxygenase (COX) enzymes.[5][6] The COX enzymes, particularly COX-2, are key mediators in the inflammatory pathway, responsible for the conversion of arachidonic acid into prostaglandins, which are pro-inflammatory signaling molecules.[7][8] The inhibition of COX-2 is the mechanism of action for many non-steroidal anti-inflammatory drugs (NSAIDs).[8]

The following diagram illustrates the workflow of the synthesis of N-(4-bromobenzenesulfonyl)benzamide.

Caption: Workflow for the synthesis of N-(4-bromobenzenesulfonyl)benzamide.

The following diagram illustrates the signaling pathway of COX-2 inhibition by benzenesulfonamide derivatives.

Caption: Inhibition of the COX-2 pathway by benzenesulfonamide derivatives.

References

- 1. This compound | C6H6BrNO2S | CID 69696 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. This compound, 98% 1 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 4. benchchem.com [benchchem.com]

- 5. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Rational Design and Synthesis of New Selective COX-2 Inhibitors with In Vivo PGE2-Lowering Activity by Tethering Benzenesulfonamide and 1,2,3-Triazole Pharmacophores to Some NSAIDs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 8. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

Spectroscopic Profile of 4-Bromobenzenesulfonamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-bromobenzenesulfonamide, a key intermediate in medicinal chemistry and organic synthesis. This document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for acquiring such spectra. The information presented herein is crucial for the unambiguous identification, purity assessment, and structural elucidation of this compound.

Chemical Structure and Properties

-

IUPAC Name: this compound

-

Molecular Formula: C₆H₆BrNO₂S

-

Molecular Weight: 236.09 g/mol

-

CAS Number: 701-34-8

-

Melting Point: 163-167 °C[1]

Spectroscopic Data

The following sections present the key spectroscopic data for this compound in a tabulated format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.7-7.8 | Doublet (AA'BB') | 2H | Ar-H (ortho to SO₂NH₂) |

| ~ 7.6-7.7 | Doublet (AA'BB') | 2H | Ar-H (ortho to Br) |

| Variable (broad) | Singlet | 2H | SO₂NH₂ |

Note: The aromatic protons of this compound form a complex AA'BB' spin system. The predicted chemical shifts are approximate, and the actual spectrum will show two doublets with ortho coupling constants (typically 7-9 Hz). The chemical shift of the sulfonamide protons is highly dependent on the solvent and concentration.

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Assignment |

| 132.50 | C-Br |

| 131.86 | Ar-CH |

| 131.70 | Ar-CH |

| 127.03 | C-S |

Note: The above data is based on a predicted spectrum in D₂O at 200 MHz.

Infrared (IR) Spectroscopy

Table 3: IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3350-3250 | Strong, Sharp (two bands) | N-H stretching (sulfonamide) |

| 3100-3000 | Medium | Aromatic C-H stretching |

| 1575-1565 | Medium | C=C aromatic ring stretching |

| 1340-1315 | Strong | Asymmetric SO₂ stretching |

| 1170-1150 | Strong | Symmetric SO₂ stretching |

| 1090-1080 | Medium | C-S stretching |

| 830-810 | Strong | p-disubstituted C-H out-of-plane bending |

| 700-600 | Medium | C-Br stretching |

Note: The presence of two sharp N-H stretching bands is characteristic of a primary sulfonamide. The strong absorptions for the SO₂ group are also key diagnostic peaks.

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data

| m/z | Relative Intensity | Assignment |

| 235/237 | Moderate | [M]⁺ (Molecular ion peak, showing isotopic pattern for Br) |

| 171/173 | Moderate | [M - SO₂]⁺ |

| 155/157 | High | [M - SO₂NH₂]⁺ (Bromophenyl cation) |

| 76 | Moderate | [C₆H₄]⁺ |

Note: The mass spectrum of this compound exhibits a characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). A key fragmentation pathway for aromatic sulfonamides is the loss of sulfur dioxide (SO₂).[2]

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of this compound.

NMR Spectroscopy

-

Instrumentation: A 300 MHz or higher field NMR spectrometer.

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆). The choice of solvent will affect the chemical shift of the labile sulfonamide protons.

-

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: 0-10 ppm.

-

Number of Scans: 16-32.

-

Relaxation Delay: 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled pulse sequence.

-

Spectral Width: 0-160 ppm.

-

Number of Scans: 1024 or more, depending on concentration.

-

Relaxation Delay: 2-5 seconds.

-

IR Spectroscopy

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

-

Sample Preparation:

-

KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder in a mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Data Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

A background spectrum should be collected prior to sample analysis.

-

Mass Spectrometry

-

Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI).

-

Sample Preparation:

-

EI-MS: Introduce a small amount of the solid sample via a direct insertion probe.

-

ESI-MS: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

-

-

Data Acquisition:

-

Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-300 amu).

-

For fragmentation studies, perform tandem MS (MS/MS) on the molecular ion peak.

-

Workflow and Data Relationships

The following diagrams illustrate the logical workflow for the spectroscopic analysis of a compound like this compound and the relationship between the different spectroscopic techniques in structural elucidation.

Caption: Workflow for the spectroscopic analysis of this compound.

Caption: Interrelationship of spectroscopic data for structural elucidation.

References

An In-Depth Technical Guide to the Solubility of 4-Bromobenzenesulfonamide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4-bromobenzenesulfonamide, a key intermediate in organic synthesis and pharmaceutical research. A thorough understanding of the solubility of this compound is critical for its effective use in reaction chemistry, purification, and formulation development. This document compiles available solubility data, presents detailed experimental protocols for solubility determination, and visualizes a typical experimental workflow.

Quantitative Solubility Data

Precise, quantitative solubility data for this compound in a wide range of organic solvents is not extensively available in publicly accessible literature. The following tables summarize the currently available qualitative and quantitative solubility information.

Table 1: Solubility of this compound

| Solvent | Solubility | Temperature (°C) | Notes |

| Water | 991.6 mg/L | 15 | Quantitative data. |

| Dimethyl Sulfoxide (DMSO) | Slightly Soluble | Not Specified | Qualitative assessment. |

| Methanol | Slightly Soluble | Not Specified | Qualitative assessment. |

Due to the limited availability of specific data for this compound, the following table provides solubility data for sulfamethazine, a structurally related sulfonamide, to offer a comparative perspective on the potential solubility behavior in various organic solvents.

Table 2: Solubility of Sulfamethazine (a related sulfonamide) in Various Solvents at 298.15 K (25 °C)

| Solvent | Mole Fraction (x10³) |

| Methanol | 4.65 |

| Ethanol | 3.63 |

| 1-Propanol | 3.01 |

| Acetone | 9.42 |

| Acetonitrile | 2.58 |

| Ethyl Acetate | 1.29 |

Note: This data is for sulfamethazine and should be used as a general guide only. The solubility of this compound may differ significantly.

Experimental Protocols for Solubility Determination

For solvents where quantitative data is unavailable, the following detailed experimental protocols, based on the widely accepted isothermal shake-flask method, can be employed to determine the solubility of this compound.

Isothermal Shake-Flask Method

This method is considered the "gold standard" for determining equilibrium solubility.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specified temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Calibrated thermometer

-

Analytical balance

-

Vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrumentation (e.g., HPLC, UV/Vis spectrophotometer, or gravimetric analysis equipment)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. The presence of excess solid is crucial to ensure that equilibrium with the solid phase is achieved.

-

Add a known volume or mass of the selected organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature.

-

Agitate the samples for a sufficient period to ensure equilibrium is reached. This can range from 24 to 72 hours. It is recommended to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration of the solute in the solution is no longer changing.

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed (or pre-cooled to the experimental temperature) pipette.

-

Immediately filter the collected supernatant through a syringe filter to remove any undissolved solid particles.

-

Accurately dilute the filtered sample with the appropriate solvent to a concentration suitable for the chosen analytical method.

-

Analytical Methods for Concentration Determination

2.2.1. High-Performance Liquid Chromatography (HPLC) Method

This is a highly accurate and specific method for determining the concentration of the solute.

-

Instrumentation: A standard HPLC system with a UV detector.

-

Mobile Phase: A suitable mixture of solvents, for example, acetonitrile and water with a buffer, that provides good separation and peak shape for this compound.

-

Column: A C18 reversed-phase column is commonly used for sulfonamides.

-

Calibration: Prepare a series of standard solutions of this compound of known concentrations. Inject these standards into the HPLC system and generate a calibration curve by plotting the peak area against the concentration.

-

Sample Analysis: Inject the diluted sample into the HPLC system and record the chromatogram. Determine the concentration of this compound in the diluted sample using the calibration curve.

2.2.2. UV/Vis Spectrophotometry Method

This method is suitable if this compound has a distinct absorbance peak at a wavelength where the solvent does not absorb.

-

Instrumentation: A calibrated UV/Vis spectrophotometer.

-

Wavelength Selection: Determine the wavelength of maximum absorbance (λmax) for this compound in the chosen solvent.

-

Calibration: Prepare standard solutions and generate a calibration curve based on absorbance at λmax.

-

Sample Analysis: Dilute the filtered sample and measure its absorbance. Calculate the concentration from the calibration curve.

2.2.3. Gravimetric Method

This is a simpler, though potentially less precise, method.

-

Procedure:

-

Accurately weigh a clean, dry evaporating dish.

-

Pipette a known volume of the filtered saturated solution into the dish.

-

Carefully evaporate the solvent under controlled conditions (e.g., in a fume hood or under gentle heat) until the solute is completely dry.

-

Cool the dish in a desiccator and weigh it again.

-

The difference in weight corresponds to the mass of the dissolved this compound.

-

Calculation of Solubility

Once the concentration of the saturated solution is determined, the solubility can be expressed in various units:

-

Molarity (mol/L): Concentration (g/L) / Molecular Weight (g/mol)

-

Grams per 100 g of solvent: (Mass of solute / Mass of solvent) x 100

-

Mole fraction (x): Moles of solute / (Moles of solute + Moles of solvent)

Visualizations

The following diagrams illustrate the logical workflow for the experimental determination of solubility and a general decision-making process for selecting an appropriate analytical method.

An In-depth Technical Guide to 4-Bromobenzenesulfonamide: Discovery, History, and Applications

This technical guide provides a comprehensive overview of 4-Bromobenzenesulfonamide, a key intermediate in organic and medicinal chemistry. The document is intended for researchers, scientists, and drug development professionals, offering detailed insights into its historical context, physicochemical properties, synthesis, and applications.

Introduction and Historical Context

The story of this compound is intrinsically linked to the advent of sulfonamide drugs, the first class of synthetic antibacterial agents that revolutionized medicine in the 1930s. The discovery of Prontosil, a sulfonamide dye, by Gerhard Domagk at Bayer AG in 1932, marked a turning point in the fight against bacterial infections. This breakthrough paved the way for the development of a vast library of sulfonamide derivatives, as researchers sought to improve efficacy and broaden the spectrum of activity.

While the precise first synthesis of this compound is not prominently documented in readily available historical records, its emergence can be situated within this broader wave of research into halogenated benzenesulfonamide analogs. The introduction of a bromine atom onto the phenyl ring of the benzenesulfonamide scaffold was a logical step in the systematic exploration of structure-activity relationships. Halogenation is a common strategy in medicinal chemistry to modulate a compound's lipophilicity, metabolic stability, and binding interactions with biological targets. The Beilstein Registry Number 2691657 indicates its long-standing presence in the chemical literature.[1][2]

Today, this compound is recognized as a versatile building block in the synthesis of a variety of more complex molecules, including pharmaceutical agents and research chemicals.

Physicochemical Properties

This compound is a white to off-white crystalline solid. Its key physicochemical properties are summarized in the table below, providing essential data for its handling, characterization, and use in chemical reactions.

| Property | Value |

| Molecular Formula | C₆H₆BrNO₂S |

| Molecular Weight | 236.09 g/mol |

| Melting Point | 163-167 °C |

| Boiling Point | 360.7 °C (estimate) |

| Solubility | Slightly soluble in DMSO and Methanol. Water solubility: 991.6 mg/L (15 °C) |

| pKa | 9.89 ± 0.10 (Predicted) |

| Appearance | White to Off-White Solid |

| CAS Number | 701-34-8 |

Spectroscopic Data

The structural identity of this compound can be confirmed through various spectroscopic techniques. The expected spectral data are summarized below.

| Spectroscopy | Key Features |

| ¹H NMR | Signals corresponding to the aromatic protons on the substituted benzene ring. The chemical shifts and splitting patterns are characteristic of a para-substituted phenyl group. |

| ¹³C NMR | Resonances for the six carbon atoms of the benzene ring. The carbon atom attached to the bromine will show a characteristic chemical shift, as will the carbon attached to the sulfonamide group. |

| Infrared (IR) | Characteristic absorption bands for the N-H stretching of the sulfonamide group (around 3300 cm⁻¹), aromatic C-H stretching (around 3100-3000 cm⁻¹), asymmetric and symmetric SO₂ stretching (around 1350 and 1160 cm⁻¹), and the C-Br stretching (around 550 cm⁻¹). |

| Mass Spectrometry (MS) | The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak [M]⁺ and [M+2]⁺ due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in approximately a 1:1 ratio). Common fragments would include the loss of the sulfonamide group and the bromine atom. |

Synthesis of this compound

There are several established methods for the synthesis of this compound. Two common and detailed protocols are provided below.

Experimental Protocol 1: Ammonolysis of 4-Bromobenzenesulfonyl Chloride

This is a direct and high-yielding one-step synthesis from the corresponding sulfonyl chloride.

Reaction Scheme:

Materials:

-

4-Bromobenzenesulfonyl chloride

-

Concentrated ammonium hydroxide solution

-

Methanol (optional, as a co-solvent)

-

Ice bath

-

Stirring apparatus

-

Filtration apparatus

Procedure:

-

In a flask equipped with a stirrer, dissolve 4-bromobenzenesulfonyl chloride in a suitable solvent like methanol, or it can be added directly if the reaction is vigorous.

-

Cool the flask in an ice bath to manage the exothermic reaction.

-

Slowly add an excess of concentrated ammonium hydroxide solution to the stirred solution of 4-bromobenzenesulfonyl chloride.

-

Continue stirring the reaction mixture at room temperature for several hours or overnight to ensure complete conversion.

-

The white solid precipitate of this compound will form.

-

Collect the solid product by vacuum filtration.

-

Wash the collected solid with cold water to remove any remaining ammonium salts.

-

Dry the product, for example, in a desiccator or a vacuum oven at a moderate temperature.

Expected Yield:

This reaction typically proceeds with high to quantitative yields.

Experimental Protocol 2: Multi-step Synthesis from Bromobenzene

This protocol outlines the synthesis of this compound as an intermediate in a larger synthetic sequence, starting from bromobenzene.

Reaction Scheme:

Materials:

-

Bromobenzene

-

Chlorosulfonic acid

-

Round-bottom flask with a gas trap

-

Stirring apparatus

-

Ice bath

Procedure:

-

In a round-bottom flask equipped with a stirrer and a gas trap to neutralize the evolving HCl gas, place an excess of chlorosulfonic acid.

-

Cool the flask in an ice bath.

-

Slowly and carefully add bromobenzene dropwise to the stirred chlorosulfonic acid, maintaining a low temperature.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time to ensure complete reaction.

-

Carefully pour the reaction mixture onto crushed ice to quench the excess chlorosulfonic acid and precipitate the product.

-

Collect the solid 4-bromobenzenesulfonyl chloride by vacuum filtration and wash it with cold water.

-

The crude product can be used directly in the next step or purified by recrystallization.

The 4-bromobenzenesulfonyl chloride obtained from Step 1 can then be converted to this compound using the procedure described in Experimental Protocol 1 .

Applications in Research and Drug Development

This compound serves as a crucial intermediate in the synthesis of various organic molecules with diverse applications.

-

Precursor for Biologically Active Molecules: It is a common starting material for the synthesis of more complex sulfonamide derivatives that are investigated for a range of biological activities. The sulfonamide moiety is a well-known pharmacophore present in numerous drugs.

-

Reagent in Organic Synthesis: It is used as a reagent in the preparation of other chemical compounds. For example, it has been used in the synthesis of cobalt(III) complexes and 2-, 3-, and 4-(substituted-phenylethynyl)benzenesulfonamides.

-

Metabolite Studies: this compound has been identified as a metabolite of the H₂-receptor antagonist Ebrotidine.[3] Studying such metabolites is crucial for understanding the pharmacokinetics and safety profile of a drug.

Workflow and Logical Relationships

The synthesis of this compound from bromobenzene is a sequential process involving two key chemical transformations. This workflow can be visualized to illustrate the logical progression from starting material to the final product.

Caption: Synthetic pathway of this compound from bromobenzene.

As there is no specific signaling pathway directly associated with this compound in the current literature, the above diagram illustrates the logical flow of its synthesis, a key aspect for professionals in drug development and chemical research.

Conclusion

This compound, while not a therapeutic agent itself, holds a significant position in the landscape of medicinal and organic chemistry. Its history is rooted in the golden age of sulfonamide discovery, and it continues to be a valuable and versatile building block for the synthesis of novel compounds. This guide has provided a detailed overview of its properties, synthesis, and applications, serving as a valuable resource for researchers and professionals in the field. The provided experimental protocols and data are intended to facilitate its practical use in the laboratory and to inspire further research into the potential of its derivatives.

References

4-Bromobenzenesulfonamide as a Metabolite of Ebrotidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 4-Bromobenzenesulfonamide as a urinary metabolite of the H2-receptor antagonist, ebrotidine. Ebrotidine, while withdrawn from the market due to concerns of hepatotoxicity, presents a valuable case study in drug metabolism. This document consolidates available scientific information on the identification, quantification, and metabolic pathway of this compound derived from ebrotidine. It includes a summary of quantitative data, detailed experimental protocols derived from published literature, and visualizations of the metabolic pathway and analytical workflows to support further research and understanding of sulfonamide drug metabolism.

Introduction

Ebrotidine is a potent H2-receptor antagonist that was developed for the treatment of peptic ulcers and other gastrointestinal disorders.[1] As with all xenobiotics, understanding its metabolic fate is crucial for evaluating its efficacy and safety. One of the identified metabolites of ebrotidine is this compound, a compound that results from the cleavage of the parent drug molecule. The formation of this sulfonamide metabolite is of interest to researchers studying drug metabolism, particularly the biotransformation of complex molecules and the potential for metabolite-mediated toxicity. Although ebrotidine was withdrawn due to idiosyncratic hepatotoxicity, studying its metabolic pathways can provide valuable insights for the development of safer therapeutic agents.[2]

Quantitative Data on Ebrotidine Metabolism

Following a single oral administration of 400 mg of ebrotidine to healthy volunteers, the total urinary excretion of the parent drug and its metabolites was determined.[3] It is important to note that these values represent the combined excretion of all metabolites, including this compound, ebrotidine S-oxide, and ebrotidine S,S-dioxide.[4]

Table 1: Urinary Excretion of Ebrotidine and its Metabolites

| Parameter | Value | Reference |

| Study Population | 2 healthy volunteers | [3] |

| Administered Dose | 400 mg of ebrotidine (oral) | [3] |

| Collection Period | 96 hours post-administration | [3] |

Note: The table summarizes the study parameters for the quantitative analysis of ebrotidine and its derivatives in urine. Specific percentages for each metabolite were not detailed in the referenced abstracts.

Metabolic Pathway of Ebrotidine to this compound

The biotransformation of ebrotidine to this compound is proposed to occur via hydrolysis of the sulfonylurea-like linkage. While the complete enzymatic pathway has not been definitively elucidated in the available literature, a hypothetical pathway can be constructed based on known metabolic reactions and the identified metabolites.

The key step in the formation of this compound is the cleavage of the C-N bond between the methylene group and the sulfonamide nitrogen. This hydrolytic cleavage would also yield a second, more complex molecule containing the thiazole and guanidine moieties.

Caption: Hypothetical metabolic pathway of ebrotidine.

Experimental Protocols

The identification and quantification of this compound as a metabolite of ebrotidine have been accomplished using a combination of chromatographic and spectroscopic techniques. The following sections detail the methodologies as described in the scientific literature.

Sample Preparation: Liquid-Liquid Extraction

A common method for extracting ebrotidine and its metabolites from urine involves liquid-liquid extraction.[3]

-

Alkalinization: The urine sample is first made basic.

-

Extraction: The alkalinized urine is then extracted with an organic solvent.

-

Evaporation: The organic layer is separated and evaporated to dryness.

-

Reconstitution: The residue is reconstituted in a suitable solvent for chromatographic analysis.

Analytical Methodology: HPLC and HPLC-MS

High-performance liquid chromatography (HPLC) coupled with various detectors is the primary technique for the separation and analysis of ebrotidine and its metabolites.[3][5]

-

Chromatographic Separation: Reversed-phase HPLC with ion-pair formation is utilized for the separation.[3]

-

Stationary Phase: A C18 column is typically used.

-

Mobile Phase: A gradient elution is employed.

-

-

Detection and Identification:

-

HPLC with UV Detection: Used for initial identification based on retention time and UV spectrum.[3]

-

HPLC coupled with Mass Spectrometry (HPLC-MS): Provides definitive identification and structural information.[3]

-

Spectroscopic Characterization: For further confirmation, fractions collected from semi-preparative HPLC can be analyzed by Fourier-Transform Infrared Spectroscopy (FT-IR) and Proton Nuclear Magnetic Resonance (1H-NMR).[3]

-

Caption: Analytical workflow for identifying ebrotidine metabolites.

Conclusion

This compound is a confirmed urinary metabolite of ebrotidine, formed through a proposed hydrolytic cleavage of the parent molecule. Its identification has been accomplished through a combination of advanced analytical techniques, primarily HPLC coupled with mass spectrometry. While the precise quantitative contribution of this metabolite to the overall excretion profile of ebrotidine is not fully detailed in the available literature, the methodologies for its detection and analysis are well-established. This technical guide provides a comprehensive summary of the current knowledge, which can serve as a valuable resource for researchers in drug metabolism, toxicology, and analytical chemistry. Further studies, potentially utilizing in vitro systems such as liver microsomes, could provide more definitive insights into the enzymatic processes and quantitative aspects of this compound formation from ebrotidine.[2][4]

References

- 1. Gastroprotective properties of ebrotidine. A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Metabolism of ebrotidine. A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Determination of ebrotidine and its metabolites in human urine by reversed-phase ion-pair high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Ebrotidine and its metabolites studied by mass spectrometry with electrospray ionization. Comparison of tandem and in-source fragmentation. - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Core Reactions of 4-Bromobenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and key reactions of 4-bromobenzenesulfonamide, a versatile building block in medicinal chemistry and organic synthesis. This document details synthetic protocols, quantitative data for key transformations, and explores its role in the development of targeted therapeutics.

Synthesis of this compound

The most common and efficient synthesis of this compound starts from readily available bromobenzene. The process involves a two-step sequence: chlorosulfonation followed by ammonolysis.

Step 1: Synthesis of 4-Bromobenzenesulfonyl Chloride

The initial step is the chlorosulfonation of bromobenzene to yield 4-bromobenzenesulfonyl chloride. This electrophilic aromatic substitution reaction introduces the sulfonyl chloride group onto the aromatic ring.[1]

Experimental Protocol:

-

In a round-bottomed flask equipped with a mechanical stirrer and a gas absorption trap, place 290 g (165 mL, 2.49 moles) of chlorosulfonic acid.[1]

-

Cool the flask in a water bath to approximately 12–15°C.[1]

-

Gradually add 78.5 g (52.7 mL, 0.5 moles) of bromobenzene to the stirred chlorosulfonic acid over 15-20 minutes, maintaining the temperature at approximately 15°C. Hydrogen chloride gas will be evolved.[1]

-

After the addition is complete, heat the reaction mixture to 60°C for two hours.[1]

-

Cool the reaction mixture to room temperature and carefully pour the syrupy liquid into 1 kg of crushed ice with stirring in a well-ventilated fume hood.[1]

-

Collect the precipitated crude 4-bromobenzenesulfonyl chloride by suction filtration and wash it with cold water.[1]

Quantitative Data:

| Reactant | Moles | Product | Moles | Yield |

| Bromobenzene | 0.5 | 4-Bromobenzenesulfonyl Chloride | 0.4-0.45 | 80-90% |

Step 2: Synthesis of this compound

The second step involves the conversion of 4-bromobenzenesulfonyl chloride to this compound via ammonolysis, a nucleophilic acyl substitution reaction.

Experimental Protocol:

-

Dissolve 4-bromobenzenesulfonyl chloride (1.0 g, 3.9 mmol) in methanol (5 mL).

-

Add an excess of methanol/ammonia solution (5 mL) to the mixture in a 25 mL single-neck flask.

-

Stir the reaction mixture overnight at room temperature under a nitrogen atmosphere.

-

Concentrate the reaction solution under reduced pressure to obtain this compound as a white solid. The product can often be used without further purification.

Quantitative Data:

| Reactant | Moles | Product | Moles | Yield |

| 4-Bromobenzenesulfonyl Chloride | 3.9 mmol | This compound | ~3.9 mmol | ~100% |

Synthetic Workflow Diagram

Key Cross-Coupling Reactions

The bromine atom on the benzene ring of this compound serves as a reactive handle for various palladium- and copper-catalyzed cross-coupling reactions, enabling the construction of diverse molecular architectures.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds by coupling an organoboron species with an organohalide. This reaction is widely used to synthesize biaryl compounds.

General Reaction Scheme:

This compound + Arylboronic Acid --(Pd catalyst, Base)--> 4-Arylbenzenesulfonamide

Experimental Protocol (Representative):

-

To a reaction vessel, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol), and a base (e.g., K₂CO₃, 2.0 mmol).

-

Add a suitable solvent system (e.g., a mixture of toluene and water).

-

Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 110°C.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture, perform an aqueous work-up, and extract the product with an organic solvent.

-

Purify the crude product by column chromatography.

Quantitative Data for Suzuki-Miyaura Coupling of Aryl Bromides:

| Aryl Bromide | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 4-Bromoacetophenone | Phenylboronic acid | Pd(OAc)₂ (0.016) / PPh₃ (0.049) | 2M Na₂CO₃ (aq) | n-Propanol/H₂O | Reflux | 1 | High |

| 4-Bromoanisole | Phenylboronic acid | Pd/Si₃N₄ | K₃PO₄ | DME/H₂O | 80 | - | High |

| 4-Bromobenzonitrile | Phenylboronic acid | Pd-bpydc-Nd | K₂CO₃ | H₂O | 60 | - | High |

Note: The data in this table is for structurally similar aryl bromides and serves as a starting point for optimizing the reaction with this compound.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, coupling an aryl halide with a primary or secondary amine.[2][3][4][5]

General Reaction Scheme:

This compound + Amine --(Pd catalyst, Ligand, Base)--> 4-(Amino)benzenesulfonamide

Experimental Protocol (Representative):

-

To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g., Xantphos, 2-4 mol%), and a strong base (e.g., NaOtBu, 1.4 equiv).

-

Add this compound (1.0 equiv) and the amine (1.2 equiv).

-

Add an anhydrous solvent (e.g., toluene or dioxane).

-

Heat the mixture under an inert atmosphere at 80-110°C until the starting material is consumed (monitored by TLC or GC-MS).

-

After cooling, quench the reaction with water and extract the product with an organic solvent.

-

Purify the product by column chromatography.

Quantitative Data for Buchwald-Hartwig Amination of 4-Bromotoluene with Morpholine:

| Aryl Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (min) | Yield (%) |

| 4-Bromotoluene | Morpholine | (NHC)Pd(allyl)Cl (1) | - | KHMDS | Toluene | 25 | 5 | 98 |

Note: This data for a similar aryl bromide provides a good starting point for the amination of this compound.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[6][7][8][9]

General Reaction Scheme:

This compound + Terminal Alkyne --(Pd catalyst, Cu(I) co-catalyst, Base)--> 4-(Alkynyl)benzenesulfonamide

Experimental Protocol (Representative for Copper-Free Conditions):

-

In a reaction tube, combine the palladium precatalyst (e.g., [DTBNpP]Pd(crotyl)Cl, 2.5 mol%) and this compound (0.5 mmol).[6]

-

Add the solvent (e.g., DMSO, 2.5 mL) and the base (e.g., TMP, 1.0 mmol).[6]

-

Evacuate and backfill the tube with argon three times.[6]

-

Add the terminal alkyne (e.g., phenylacetylene, 0.8 mmol) via syringe.[6]

-

Stir the reaction at room temperature and monitor its progress.[6]

-

Upon completion, quench with water, extract with an organic solvent, and purify by column chromatography.[6]

Quantitative Data for Copper-Free Sonogashira Coupling of Aryl Bromides with Phenylacetylene: [6]

| Aryl Bromide | Product | Time (h) | Yield (%) |

| 4-Bromobenzonitrile | 4-(Phenylethynyl)benzonitrile | 2 | 92 |

| Methyl 4-bromobenzoate | Methyl 4-(phenylethynyl)benzoate | 2 | 85 |

| 4'-Bromoacetophenone | 4'-(Phenylethynyl)acetophenone | 3 | 88 |

Note: This data for various aryl bromides demonstrates the feasibility of the copper-free Sonogashira coupling.

Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction for forming C-N, C-O, and C-S bonds. It is a classical method for the arylation of amines, alcohols, and thiols.[10][11][12][13] A ligand-free protocol for the N-arylation of sulfonamides with aryl bromides has been reported.

General Reaction Scheme:

This compound + Nucleophile (Amine, Alcohol, etc.) --(Cu catalyst, Base)--> 4-(Substituted)benzenesulfonamide

Experimental Protocol (Representative for N-Arylation):

-

Combine this compound (1.0 mmol), the amine (1.2 mmol), a copper catalyst (e.g., CuI, 5-10 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 mmol) in a reaction vessel.

-

Add a high-boiling polar solvent such as DMF or DMSO.

-

Heat the reaction mixture at 110-140°C under an inert atmosphere.

-

Monitor the reaction by TLC or LC-MS.

-

After completion, cool the mixture, perform an aqueous work-up, and extract the product.

-

Purify the product by crystallization or column chromatography.

Cross-Coupling Workflow

Nucleophilic Aromatic Substitution (SNA r)

While aryl halides are generally unreactive towards nucleophilic substitution, the presence of a strong electron-withdrawing group, such as the sulfonamide group, can activate the ring for SNAr reactions, particularly with strong nucleophiles.

General Reaction Scheme:

This compound + Nucleophile --(Base, Solvent)--> 4-(Substituted)benzenesulfonamide

Experimental Protocol (Representative with Sodium Methoxide):

-

Dissolve this compound in a suitable solvent like DMSO or DMF.

-

Add a solution of sodium methoxide in methanol.

-

Heat the reaction mixture. The temperature required will depend on the reactivity of the substrate.

-

Monitor the reaction by TLC or GC-MS.

-

Upon completion, neutralize the reaction mixture and extract the product.

-

Purify the product by crystallization or chromatography.

Note: The sulfonamide group is a moderately activating group for SNAr, and forcing conditions may be required.

Applications in Drug Discovery and Development

This compound is a valuable scaffold in medicinal chemistry, with its derivatives showing a wide range of biological activities. The sulfonamide moiety is a key pharmacophore in many approved drugs.

Carbonic Anhydrase Inhibition

Sulfonamides are well-known inhibitors of carbonic anhydrases (CAs), a family of enzymes involved in various physiological processes.[14][15] The tumor-associated isoform, carbonic anhydrase IX (CA IX), is a validated target for anticancer therapies. The primary sulfonamide group of this compound derivatives can coordinate to the zinc ion in the active site of the enzyme, leading to inhibition.

Signaling Pathway Diagram: Carbonic Anhydrase IX Inhibition in Hypoxic Tumors

Kinase Inhibition

The sulfonamide scaffold is also present in numerous kinase inhibitors. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.[16][17][18][19][20] Derivatives of this compound can be designed to target the ATP-binding site of VEGFR-2, thereby inhibiting its kinase activity.

Signaling Pathway Diagram: VEGFR-2 Inhibition

Conclusion

This compound is a highly valuable and versatile building block in modern organic synthesis and medicinal chemistry. Its straightforward synthesis and the reactivity of the bromine atom in a wide range of cross-coupling reactions allow for the efficient construction of complex molecular architectures. Furthermore, the inherent properties of the sulfonamide moiety make it a privileged scaffold for the design of potent enzyme inhibitors, particularly targeting carbonic anhydrases and kinases involved in cancer progression. This guide provides a foundational understanding of the key reactions and applications of this compound, serving as a resource for researchers in the development of novel therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 5. rsc.org [rsc.org]

- 6. benchchem.com [benchchem.com]

- 7. ijnc.ir [ijnc.ir]

- 8. rsc.org [rsc.org]

- 9. mdpi.com [mdpi.com]

- 10. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 11. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Ullmann Reaction [organic-chemistry.org]

- 13. iris.unito.it [iris.unito.it]

- 14. Novel benzenesulfonamide derivatives as potential selective carbonic anhydrase IX, XII inhibitors with anti-proliferative activity: Design, synthesis and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 19. VEGFR-2 inhibitor - Wikipedia [en.wikipedia.org]

- 20. Design, synthesis, and in vitro and in vivo anti-angiogenesis study of a novel vascular endothelial growth factor receptor-2 (VEGFR-2) inhibitor based on 1,2,3-triazole scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Synthesis of Cobalt(III) Complexes with 4-Bromobenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cobalt(III) complexes are of significant interest in medicinal chemistry and drug development due to their kinetic inertness and potential as scaffolds for therapeutic agents.[1][2] The coordination of bioactive ligands to a cobalt(III) center can modulate their therapeutic efficacy and provide mechanisms for targeted drug delivery.[2] 4-Bromobenzenesulfonamide is a sulfonamide derivative with potential biological activities, making its coordination to a cobalt(III) center a promising strategy for the development of novel metallodrugs.[3][4]

These application notes provide a detailed, proposed protocol for the synthesis of a cobalt(III) complex with this compound. The methodology is based on the well-established oxidative synthesis of cobalt(III) complexes from cobalt(II) precursors.[1][5]

Data Presentation

As no specific experimental data for a cobalt(III)-4-Bromobenzenesulfonamide complex was readily available in the searched literature, the following table presents a hypothetical but representative summary of expected quantitative data based on the characterization of similar cobalt(III) complexes.

| Parameter | Expected Value | Method of Analysis |

| Yield | 60-80% | Gravimetric Analysis |

| Elemental Analysis | C: 28.5%, H: 2.4%, N: 5.5%, S: 12.7%, Br: 31.6%, Co: 11.6% (Calculated for [Co(C₆H₅BrO₂NS)₂(H₂O)₂]Cl) | Elemental Analyzer |

| UV-Vis (λmax) | ~550 nm and ~380 nm | UV-Vis Spectroscopy |

| **Infrared (IR) ν(SO₂) | ~1320 cm⁻¹ (asymmetric), ~1150 cm⁻¹ (symmetric) | FTIR Spectroscopy |

| ¹H NMR (δ) | 7.5-8.0 ppm (aromatic protons) | NMR Spectroscopy |

| Conductivity | ~100-140 Ω⁻¹cm²mol⁻¹ (in DMF) | Conductometer |

Experimental Protocols

This section details a proposed experimental protocol for the synthesis of a cobalt(III) complex using this compound as a ligand. The procedure is adapted from general methods for the synthesis of cobalt(III) complexes.[1][6][7]

Objective: To synthesize a cobalt(III) complex of this compound via oxidation of a cobalt(II) salt.

Materials:

-

Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)

-

This compound (C₆H₆BrNO₂S)

-

Hydrogen peroxide (H₂O₂, 30% solution)

-

Ethanol

-

Deionized water

-

Sodium hydroxide (NaOH)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Büchner funnel and vacuum filtration apparatus

-

Beakers and graduated cylinders

-

pH meter or pH paper

Procedure:

-

Ligand Solution Preparation: In a 250 mL round-bottom flask, dissolve 2.0 mmol of this compound in 50 mL of ethanol. Gently warm the mixture on a heating plate to aid dissolution. Add a stoichiometric amount of aqueous sodium hydroxide solution to deprotonate the sulfonamide nitrogen, facilitating coordination.

-

Cobalt(II) Addition: In a separate beaker, dissolve 1.0 mmol of cobalt(II) chloride hexahydrate in 20 mL of deionized water.

-

Complex Formation: While stirring, slowly add the cobalt(II) solution to the ligand solution in the round-bottom flask. A color change should be observed, indicating the formation of the cobalt(II) complex.

-

Oxidation to Cobalt(III): To the reaction mixture, add 1.5 mL of 30% hydrogen peroxide dropwise. The addition should be slow to control the exothermic reaction.

-

Reaction Completion: Attach a reflux condenser to the flask and heat the mixture to 60-70°C for 1-2 hours. The color of the solution should deepen, indicating the formation of the cobalt(III) complex.

-

Isolation of the Product: After the reaction is complete, allow the solution to cool to room temperature. If a precipitate forms, collect it by vacuum filtration using a Büchner funnel. If no precipitate forms, reduce the volume of the solvent by rotary evaporation and then cool the solution in an ice bath to induce crystallization.

-

Washing and Drying: Wash the collected solid with small portions of cold deionized water, followed by cold ethanol to remove any unreacted starting materials and impurities. Dry the product in a desiccator over silica gel.

-

Characterization: Characterize the synthesized complex using techniques such as UV-Vis spectroscopy, FT-IR spectroscopy, and elemental analysis to confirm its identity and purity.

Visualizations

Experimental Workflow Diagram:

Caption: Workflow for the synthesis of a Cobalt(III)-4-Bromobenzenesulfonamide complex.

Potential Signaling Pathway Inhibition:

The following diagram illustrates a generalized mechanism by which a cobalt(III)-sulfonamide complex could act as a prodrug, releasing an active sulfonamide to inhibit a key signaling pathway, such as the folate biosynthesis pathway targeted by many sulfonamide antibiotics.

Caption: Proposed mechanism of action for a Co(III)-sulfonamide prodrug.

References

- 1. benchchem.com [benchchem.com]

- 2. Cobalt Derivatives as Promising Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]